Pca 4248

准备方法

PCA 4248 的合成涉及在特定条件下将 2-(苯硫基)乙胺与 5-甲氧基羰基-2,4,6-三甲基-1,4-二氢吡啶-3-羧酸反应 . 该反应通常需要二甲基亚砜等溶剂和催化剂来促进所需产物的形成。 工业生产方法可能涉及优化反应条件以提高产量和纯度,包括温度控制、反应时间以及重结晶或色谱等纯化步骤 .

化学反应分析

PCA 4248 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的亚砜或砜。

还原: 还原反应可以将 this compound 转化为相应的胺衍生物。

取代: 取代反应可以在苯硫基上发生,导致形成各种衍生物。这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂. 所形成的主要产物取决于所使用的特定反应条件和试剂。

科学研究应用

PCA 4248 由于其在科学研究中的应用而被广泛研究,特别是在以下领域:

化学: 用作模型化合物来研究血小板活化因子受体拮抗剂的反应性。

生物学: 研究了其对血小板活化因子诱导的生物过程(包括炎症和免疫反应)的影响.

作用机制

PCA 4248 通过拮抗血小板活化因子受体发挥作用。 该受体是一种 G 蛋白偶联受体,介导各种生物反应,包括血小板聚集、炎症和免疫反应 . 通过阻断该受体,this compound 抑制了血小板活化因子激活的下游信号通路,从而降低了其生物学效应 .

相似化合物的比较

PCA 4248 由于其特定的化学结构和对受体的高亲和性,在血小板活化因子受体拮抗剂中独树一帜。类似的化合物包括:

CV-3988: 另一种化学结构不同的血小板活化因子受体拮抗剂。

二氧戊环: 具有类似拮抗特性的化合物,但药代动力学特征不同.

SC-236: 具有类似生物活性的结构相关化合物. This compound 的独特之处在于其对血小板活化因子受体的特异性结合亲和力和选择性,使其成为科学研究和潜在治疗应用中的宝贵工具.

生物活性

PCA 4248, a specific antagonist of the platelet-activating factor (PAF) receptor, has garnered attention due to its potent biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies that highlight its therapeutic potential.

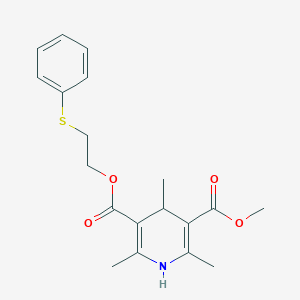

- Chemical Name : 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester

- CAS Number : 123875-01-4

- Purity : ≥95%

This compound functions primarily as a PAF receptor antagonist, exhibiting a higher potency than the ginkolide BN-52021. It inhibits rabbit platelet aggregation with an IC50 value of approximately 1.05 μM and does not significantly affect calcium channels12. This specificity allows it to modulate various physiological responses mediated by PAF without interfering with other signaling pathways.

In Vitro Studies

This compound has demonstrated significant effects in vitro, particularly in inhibiting PAF-induced cellular responses:

- Platelet Aggregation : this compound effectively inhibits platelet aggregation induced by PAF, showcasing its potential for managing thrombotic conditions.

- Inflammatory Responses : In studies involving keratinocytes exposed to UV radiation, this compound blocked the upregulation of COX-2 and IL-10 expression, indicating its role in modulating inflammatory pathways3.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile:

- Systemic Hypotension : this compound antagonizes PAF-induced systemic hypotension in rat models, demonstrating its potential utility in conditions characterized by low blood pressure12.

- Protein-Plasma Extravasation : The compound also inhibits protein-plasma extravasation, suggesting a protective effect against vascular permeability associated with inflammatory responses1.

Study on Immune Suppression

A pivotal study investigated this compound's role in UV-induced immune suppression. Mice treated with this compound prior to UV exposure exhibited significantly reduced immune suppression compared to untreated controls. The results indicated that this compound effectively restored immune function in UV-exposed mice, underscoring its therapeutic potential in dermatological applications3.

Edema Model

Research involving non-sensitized mice demonstrated that this compound displayed anti-PAF activity that was diminished following antigen booster injections. This study highlighted the compound's efficacy in managing edema related to allergic reactions and inflammatory conditions4.

Summary of Findings

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Platelet Aggregation | IC50 = 1.05 μM | Antagonizes PAF-induced hypotension |

| Inflammatory Response | Inhibits COX-2 and IL-10 expression | Reduces protein-plasma extravasation |

| Immune Function | Blocks UV-induced immune suppression | Restores immune response post UV exposure |

| Edema Management | Anti-PAF activity observed | Reduced edema in antigen-challenged models |

属性

IUPAC Name |

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNAWNKZMNTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924617 | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123875-01-4 | |

| Record name | Pca 4248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PTeMC suitable for drug delivery applications?

A1: PTeMC exhibits several properties that make it attractive for drug delivery:

- Biocompatibility: PTeMC demonstrates minimal toxicity towards human cells. Studies using human embryonic kidney cells (HEK 293T) show no significant cytotoxicity [].

- Self-assembly: PTeMC, when combined with hydrophilic polymers like poly(ethylene glycol) (PEG), can self-assemble into nano-sized micelles in aqueous solutions [, ]. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Controlled Release: The rate of drug release from PTeMC-based micelles can be tuned. For instance, decreasing the length of the PTeMC block in mPEG-PTeMC micelles leads to a faster release of the drug ibuprofen [].

- pH Sensitivity: By incorporating specific functional groups, such as amine groups, into the PTeMC structure, the resulting micelles can be designed to respond to changes in pH []. This characteristic is particularly beneficial for targeted drug delivery to acidic tumor microenvironments.

Q2: Can you provide an example of how PTeMC has been utilized for drug delivery in research?

A2: Researchers have successfully synthesized a block copolymer consisting of poly(6,14-dimethyl-1,3,9,11-tetraoxa-6,14-diaza-cyclohexadecane-2,10-dione) (PADMC) and PTeMC (PADMC-b-PTeMC) []. This copolymer self-assembles into micelles capable of encapsulating anticancer drugs like camptothecin (CPT) and doxorubicin (DOX). Notably, these micelles exhibit pH-dependent behavior:

- Enhanced Cellular Uptake: In acidic conditions (pH 5.8), mimicking the tumor microenvironment, the micelles show significantly higher uptake by cancerous HeLa cells compared to normal physiological pH [].

- Accelerated Drug Release: The acidic environment also triggers a volume expansion of the micelles, leading to a faster release of the encapsulated CPT [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。